An In-depth Technical Guide on the Physicochemical Properties of Copper Picolinate Complexes
An In-depth Technical Guide on the Physicochemical Properties of Copper Picolinate Complexes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of copper picolinate complexes, focusing on their synthesis, structural characterization, spectroscopic behavior, thermal stability, and biological relevance. The information is compiled from a range of scientific studies to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.
Synthesis and Formation
Copper(II) picolinate complexes are typically synthesized through the reaction of a copper(II) salt, such as copper(II) acetate or copper(II) sulfate, with picolinic acid in a suitable solvent, often water or ethanol. The picolinate anion acts as a bidentate ligand, coordinating to the copper ion through the nitrogen atom of the pyridine ring and one of the oxygen atoms of the carboxylate group.[1][2] The reaction is generally carried out at room temperature or with gentle heating.[3]
An industrialized preparation method involves dissolving 2-picolinic acid in water, adjusting the pH to 6-7 with a base, and then reacting it with copper sulfate pentahydrate at 90-98°C.[4] The resulting product is a blue powder.[3][4] The synthesis can yield either the anhydrous complex or a hydrated form, such as a monohydrate or dihydrate.[1][5]
Molecular and Crystal Structure
The coordination geometry around the copper(II) ion in picolinate complexes can vary, but a distorted octahedral or square planar geometry is commonly observed.[2][6][7] The Jahn-Teller effect, a geometric distortion of a non-linear molecular system that results in removing a degeneracy, is often observed in six-coordinate copper(II) complexes.[8][9]
In the hydrated complex, [Cu(pic)₂(H₂O)], the copper(II) ion can exhibit a distorted octahedral geometry.[5] The crystal structure of a copper-picolinate complex, C₁₂H₁₂CuN₂O₆, was found to be in the triclinic space group P-1.[6] Another study on [Cu(pic)₂(H₂O)] reported a triclinic crystal system with the space group P-1.[5] The coordination sphere can also be influenced by the presence of other ligands, leading to five-coordinate square-pyramidal or four-coordinate square planar geometries.[7]
Intermolecular interactions, such as O-H···O hydrogen bonding and weak π-π stacking, play a crucial role in stabilizing the crystal lattice.[6] Hirshfeld surface analysis has been used to quantify these intermolecular contacts, with H⋯H, O⋯H, C⋯H, and C⋯O interactions being dominant.[6]
Table 1: Crystallographic Data for Selected Copper Picolinate Complexes
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |
| Copper-picolinate complex | C₁₂H₁₂CuN₂O₆ | Triclinic | P-1 | - | - | - | - | - | - | [6] |
| [Cu(pic)₂(H₂O)] | C₁₂H₁₀CuN₂O₅ | Triclinic | P-1 | 5.1282(1) | 7.6475(1) | 9.2326(1) | 74.84 | 84.36 | 71.32 | [5] |
| [Cu(pic)₂(phen)]·H₂O | C₂₄H₁₈CuN₄O₅ | Monoclinic | - | 17.792(2) | 17.190(2) | - | - | - | - | [10] |
| [Cu(6-OHpic)₂(3-pic)₂] | C₂₄H₂₂CuN₄O₆ | - | - | - | - | - | - | - | - | [9] |
Table 2: Selected Bond Lengths for a Copper Picolinate Complex
| Bond | Bond Length (Å) | Reference |
| Cu-O | 1.9625 | [5] |
| Cu-N | 1.9625 | [5] |
| Cu-O (axial) | 2.770 | [5] |
Spectroscopic Properties
Infrared (IR) Spectroscopy
Infrared spectroscopy is a key technique for confirming the coordination of the picolinate ligand to the copper ion. The coordination is evidenced by shifts in the characteristic vibrational frequencies of the carboxylate group. The asymmetric stretching vibration (νₐₛym(COO⁻)) and the symmetric stretching vibration (νₛym(COO⁻)) of the carboxylate group are particularly informative.[5][9] The appearance of new bands in the low-frequency region (typically 400-600 cm⁻¹) is attributed to the formation of Cu-N and Cu-O bonds.[2][5]
Table 3: Characteristic IR Absorption Bands for Copper Picolinate Complexes
| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |
| ν(O-H) of water | ~3430 | [5] |
| ν(C-H) | ~3053 | [5] |
| νₐₛym(COO⁻) | ~1628 | [5] |
| νₐₛym(COO⁻) | 1668 | [9] |
| νₛym(COO⁻) | 1385 | [5] |
| νₛym(COO⁻) | 1320 | [9] |
| ν(Cu-N) | ~455 | [5] |
| ν(Cu-O) | ~420 | [5] |
UV-Visible (UV-Vis) Spectroscopy
The electronic absorption spectra of copper(II) picolinate complexes typically show two main features. A strong absorption band in the UV region (around 270 nm) is assigned to a π-π* transition within the picolinate ligand.[8] A weaker, broad absorption band in the visible region (around 650-667 nm) is characteristic of the d-d transitions of the copper(II) ion.[8] The position and intensity of the d-d band can provide information about the coordination geometry around the copper center. For instance, a band around 15,290 cm⁻¹ (654 nm) is indicative of a distorted octahedral geometry due to the Jahn-Teller effect.[11]
Table 4: UV-Visible Absorption Data for Copper Picolinate Complexes
| Transition | λₘₐₓ (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Reference |
| π-π* (picolinate) | 270 | ~4 x 10³ | [8] |
| d-d (Cu(II)) | 650-667 | 74-128 | [8] |
| Ligand-to-metal charge transfer | 370 | - | [3] |
| d-d (Cu(II)) | - (15,290 cm⁻¹) | - | [11] |
Thermal Analysis
Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are used to study the thermal stability and decomposition of copper picolinate complexes. For hydrated complexes, the initial weight loss upon heating typically corresponds to the removal of water molecules. The subsequent decomposition steps involve the loss of the organic ligands. For example, the complex [Cu(6-OHpic)₂(3-pic)₂] is stable up to approximately 60°C and then decomposes in two steps: first, the loss of the two 3-picoline molecules, followed by the decomposition of the 6-hydroxypicolinate ligands at higher temperatures.[9] The final residue at high temperatures is typically copper(II) oxide (CuO).[9]
Table 5: Thermal Decomposition Data for [Cu(6-OHpic)₂(3-pic)₂]
| Decomposition Step | Temperature Range (°C) | Observed Weight Loss (%) | Calculated Weight Loss (%) | Evolved Species | Reference |
| 1 | 60 - ~200 | 31.0 | 35.4 | 2 x 3-picoline | [9] |
| 2 | ~200 - 500 | 51.6 | 52.5 | 2 x 6-hydroxypicolinate | [9] |
Magnetic and Electrochemical Properties
Copper(II) picolinate complexes, with a d⁹ electron configuration, are paramagnetic. Magnetic susceptibility measurements can provide insights into the electronic structure and any magnetic interactions between copper centers in polynuclear complexes.[12] Some picolinate-bridged copper(II) chains exhibit antiferromagnetic interactions.[12]
Cyclic voltammetry (CV) studies can be used to investigate the redox behavior of these complexes. The voltammogram of a copper picolinate complex can display quasi-reversible one-electron transfer processes corresponding to the Cu(II)/Cu(I) redox couple.[2]
Table 6: Magnetic and Electrochemical Data for Selected Copper Picolinate Complexes
| Complex | Property | Value | Reference |
| Cu₂(L1)₄ | Exchange coupling parameter (J) | -0.59 cm⁻¹ | [12] |
| Cu₃(L2)₆ | Exchange coupling parameter (J) | -0.30 cm⁻¹ | [12] |
| Copper picolinate complex | Oxidation peak (Eₚₐ) | -0.618 V | [2] |
| Reduction peak (Eₚc) | -0.9117 V | [2] |
Biological Activity
Copper complexes, in general, have attracted significant attention for their potential biological applications, including antimicrobial, antioxidant, and anticancer activities.[13][14][15] Picolinic acid itself is a biologically important molecule that can chelate essential metal ions.[6] Copper picolinate complexes have been investigated for their interaction with DNA, showing good binding affinity and nuclease activity.[7] However, the biological activity can be complex, and in some cases, the complexes have shown decreased antimicrobial activity compared to the free ligand.[16] The coordination geometry and the nature of other ligands in the complex can significantly influence its metabolic stability and biological efficacy.[8]
Experimental Protocols
General Synthesis of Copper(II) Picolinate
A common laboratory-scale synthesis involves the following steps:
-
Dissolve picolinic acid in a suitable solvent (e.g., water or ethanol).[3]
-
Separately, dissolve a copper(II) salt (e.g., copper(II) acetate monohydrate) in the same solvent.[3]
-
Add the copper(II) salt solution to the picolinic acid solution while stirring.[3]
-
The reaction mixture is typically stirred for a period of time, sometimes with gentle heating, to ensure complete reaction.[3]
-
The resulting precipitate of copper(II) picolinate is collected by vacuum filtration, washed with the solvent to remove any unreacted starting materials, and then dried.[3]
X-ray Crystallography
Single crystals of the copper picolinate complex are grown, often by slow evaporation of the solvent from the reaction mixture.
-
A suitable crystal is mounted on a diffractometer.
-
X-ray diffraction data are collected at a specific temperature.
-
The crystal structure is solved using direct methods and refined against F².[17]
Spectroscopic Measurements
-
Infrared (IR) Spectroscopy: IR spectra are typically recorded on a Fourier-transform infrared (FTIR) spectrometer. Solid samples are often prepared as KBr pellets or as a mull in mineral oil between NaCl plates.[3][9]
-
UV-Visible (UV-Vis) Spectroscopy: Electronic absorption spectra are recorded on a UV-Vis spectrophotometer. Solutions of the complexes are prepared in a suitable solvent (e.g., deionized water, ethanol) at known concentrations.[2][8]
Thermal Analysis
Thermogravimetric (TGA) and differential thermal analysis (DTA) are performed using a simultaneous TGA/DTA analyzer.
-
A small amount of the sample is placed in a crucible (e.g., aluminum).
-
The sample is heated at a constant rate under a controlled atmosphere (e.g., nitrogen flow).[9]
-
The weight loss and thermal events are recorded as a function of temperature.[9]
Visualizations
Caption: Workflow for the synthesis of copper picolinate complexes.
Caption: Experimental workflow for physicochemical characterization.
References
- 1. Preparation and Spectroscopic Characterization of the Classical Coordination Compounds Copper(II) and Silver(II) Picolinate. | VIPEr [ionicviper.org]
- 2. sjctni.edu [sjctni.edu]
- 3. odinity.com [odinity.com]
- 4. CN103613536A - Industrialized preparation method of 2-copper picolinate - Google Patents [patents.google.com]
- 5. rjpbcs.com [rjpbcs.com]
- 6. researchgate.net [researchgate.net]
- 7. Picolinic acid based Cu(II) complexes with heterocyclic bases--crystal structure, DNA binding and cleavage studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Is Less More? Influence of the Coordination Geometry of Copper(II) Picolinate Chelate Complexes on Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hrcak.srce.hr [hrcak.srce.hr]
- 10. researchgate.net [researchgate.net]
- 11. A Study of Metal Complexes of 2 – Picolinic Acid – Oriental Journal of Chemistry [orientjchem.org]
- 12. researchgate.net [researchgate.net]
- 13. Biological potential of copper complexes: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. asianpubs.org [asianpubs.org]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis, structure and biological activity of copper(II) complexes with oxolinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
